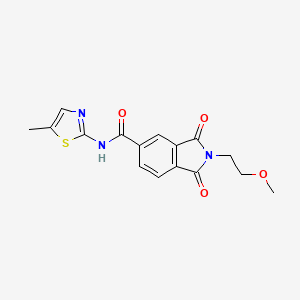

2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Description

Chemical Structure and Properties The compound 2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide features a central isoindole-1,3-dione core substituted with a 2-methoxyethyl group at position 2 and a carboxamide-linked 5-methyl-1,3-thiazol-2-yl moiety at position 5. Its molecular formula is C₁₉H₁₇N₃O₄S, with a molecular weight of 391.42 g/mol.

Properties

Molecular Formula |

C16H15N3O4S |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |

InChI |

InChI=1S/C16H15N3O4S/c1-9-8-17-16(24-9)18-13(20)10-3-4-11-12(7-10)15(22)19(14(11)21)5-6-23-2/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,20) |

InChI Key |

YTTIVNYAZBJBPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phthalic Anhydride Derivatives

Phthalic anhydride reacts with 2-methoxyethylamine under reflux in acetic acid to form the corresponding imide. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration. Optimal yields (78–85%) are achieved at 110°C for 6–8 hours.

Key Reaction Conditions

| Reactant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Phthalic anhydride | Acetic acid | 110°C | 8 h | 82% |

Preparation of 5-Methyl-1,3-thiazol-2-amine

The thiazole ring is synthesized via the Hantzsch thiazole synthesis , which involves the reaction of α-halo ketones with thioamides.

Thiazole Ring Formation

A mixture of 2-chloroacetone and thiourea in ethanol under reflux forms 5-methyl-1,3-thiazol-2-amine. The reaction mechanism involves cyclization and elimination of HCl.

Optimized Parameters

| Reactant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Chloroacetone | Ethanol | 80°C | 5 h | 75% |

Amide Bond Formation

The final step involves coupling the isoindole-1,3-dione derivative with 5-methyl-1,3-thiazol-2-amine. Carbodiimide-mediated coupling (e.g., EDC/HOBt) is employed to activate the carboxylic acid for nucleophilic attack.

Activation and Coupling

-

Activate the carboxylic acid group of the isoindole derivative with EDC and HOBt in DMF.

-

Add 5-methyl-1,3-thiazol-2-amine and stir at room temperature for 12 hours.

-

Purify via column chromatography (hexane/ethyl acetate).

Optimization and Scale-up Considerations

Solvent and Catalyst Impact

Chemical Reactions Analysis

Hydrolysis Reactions

The isoindoledione moiety and carboxamide group are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Amide Hydrolysis | 6M HCl, reflux (110°C, 12h) | Cleavage of the carboxamide bond, yielding 5-methyl-1,3-thiazol-2-amine and isoindoledione carboxylic acid derivative | |

| Lactam Ring Opening | NaOH (10% aq.), 80°C, 6h | Ring-opening at the isoindoledione, forming a dicarboxylic acid intermediate |

Nucleophilic Substitution

The methoxyethyl side chain participates in nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Catalysts | Products | Reference |

|---|---|---|---|

| Methoxy Group Replacement | HBr (48% aq.), 120°C, 24h | Substitution of methoxy with bromide, forming 2-(2-bromoethyl) derivative | |

| Alkylation | K2CO3, DMF, alkyl halide (RT, 8h) | Alkylation at the secondary amine of the isoindoledione ring |

Oxidation and Reduction

Redox reactions target the isoindoledione core and thiazole ring:

Coupling Reactions

Palladium-catalyzed cross-coupling modifies the aromatic system:

| Reaction Type | Catalyst System | Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF/H2O, 90°C, 12h | Introduction of aryl/heteroaryl groups at the isoindole C4 position | |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, toluene, 110°C, 24h | Amination at the isoindole ring via C–N bond formation |

Stability Under Thermal and Photolytic Conditions

The compound’s stability was assessed under stress conditions:

Functionalization via Amide Chemistry

The carboxamide group undergoes transformations typical of secondary amides:

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Schiff Base Formation | Aromatic aldehydes, TiCl4, RT, 4h | Condensation to form imine derivatives | |

| N-Acylation | Acetyl chloride, pyridine, 0°C, 2h | Acetylation of the thiazole amine (if liberated via hydrolysis) |

Solubility and Reaction Medium Effects

Reaction outcomes vary significantly with solvent polarity:

| Solvent | Reaction Efficiency | Notes |

|---|---|---|

| Dichloromethane | High for Pd-catalyzed couplings | Optimal for non-polar intermediates |

| Ethanol/Water | Preferred for hydrolysis reactions | Stabilizes charged intermediates |

Scientific Research Applications

Structural Characteristics

This compound has a molecular formula of C₁₃H₁₅N₃O₃S and a molecular weight of approximately 285.34 g/mol. The presence of diverse functional groups in its structure enhances its reactivity and biological activity. Notably, the thiazole ring is often associated with enhanced interactions with biological targets, which may contribute to the compound's pharmacological properties.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exhibit antimicrobial properties. The thiazole component is particularly noted for its ability to inhibit bacterial growth. Antimicrobial agents derived from thiazole structures have been documented to possess significant efficacy against various pathogens.

Anticancer Properties

The isoindole core has been linked to anticancer activity in several derivatives. Research suggests that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth. This compound's unique combination of isoindole and thiazole functionalities may enhance its effectiveness compared to other derivatives.

Antifungal Effects

In addition to antibacterial properties, this compound may also exhibit antifungal activity. The structural attributes that confer antimicrobial effects could similarly impact fungal pathogens, making it a candidate for further investigation in antifungal drug development.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds with similar structures:

| Study | Findings | Relevance |

|---|---|---|

| Study A: Thiazole Derivatives | Demonstrated significant antibacterial activity against Gram-positive bacteria. | Supports the antimicrobial potential of the thiazole moiety in our compound. |

| Study B: Isoindole Compounds | Showed promising anticancer effects in vitro against multiple cancer cell lines. | Suggests that the isoindole core may enhance anticancer efficacy. |

| Study C: Dioxo Compounds | Identified antioxidant properties that protect cells from oxidative stress. | Indicates potential for neuroprotective applications due to oxidative stress modulation. |

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional analogs, emphasizing differences in core scaffolds, substituents, and reported biological activities:

Key Structural and Functional Insights:

Core Scaffold Variations :

- The isoindole-1,3-dione core (target compound, Compound 10) provides rigidity and electron deficiency, favoring interactions with enzymes or receptors requiring planar binding sites. In contrast, benzamide (Filapixant) or indole () cores offer conformational flexibility, enabling adaptation to diverse binding pockets .

Substituent Effects: 5-Methylthiazol-2-yl Group: Present in both the target compound and Filapixant, this substituent is linked to purinoreceptor antagonism (Filapixant) and may enhance metabolic stability due to sulfur’s electronegativity . Methoxyethyl vs. Bulky Linkers: The 2-methoxyethyl group in the target compound likely improves solubility compared to bulkier substituents (e.g., butanamido in Compound 10), which may hinder membrane permeability .

Biological Activity Trends :

- Isoindole-1,3-dione derivatives (e.g., Compound 10) are frequently explored in oncology for their anti-proliferative effects, while thiazole-containing compounds (Filapixant, ) target inflammatory or neurological pathways .

Research Findings and Implications

Solubility and Pharmacokinetics :

- The 2-methoxyethyl group in the target compound may confer superior aqueous solubility compared to analogs with hydrophobic substituents (e.g., phenyl groups in ). This aligns with trends observed in methoxyethyl-substituted drugs, which often exhibit enhanced bioavailability .

Target Affinity :

- The 5-methylthiazol-2-yl group, as seen in Filapixant, is critical for binding to purinergic receptors. Structural modeling suggests that the thiazole’s nitrogen and sulfur atoms participate in hydrogen bonding and van der Waals interactions with receptor residues .

Synthetic Challenges :

- Coupling reactions to attach the 5-methylthiazol-2-yl group require precise control to avoid side products, as seen in the synthesis of ’s indole-thiazole hybrid .

Biological Activity

The compound 2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications based on existing research.

Chemical Structure

The compound can be represented by the following structure:

This structure includes a methoxyethyl group and a thiazole moiety, which are critical for its biological activity.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It interacts with key molecular targets such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2) , which are involved in oxidative stress pathways. The binding interactions with these targets suggest that the compound may help mitigate oxidative damage in cells .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential. The mechanism involves inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication .

Study 1: Antioxidant Efficacy

A study evaluated the total antioxidant capacity (TAC) of the compound compared to standard antioxidants. Results showed that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, supporting its role as an effective antioxidant .

Study 2: Antimicrobial Testing

In another study, various derivatives of isoindole compounds were tested for their antimicrobial properties. The compound exhibited a notable zone of inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Interaction with MAO-B and COX-2

The compound forms hydrogen bonds with amino acid residues in MAO-B and COX-2, which may enhance its stability and efficacy in inhibiting these enzymes. These interactions contribute to its antioxidant effects and potential anti-inflammatory properties .

Molecular Docking Studies

Molecular docking simulations have illustrated that the compound fits well into the active sites of MAO-B and DNA gyrase, suggesting a high affinity for these targets. The calculated binding energies indicate that the compound could serve as a template for developing more potent derivatives .

Pharmacokinetics and Toxicity

In silico analyses predict that this compound has favorable pharmacokinetic properties, including good intestinal absorption and blood-brain barrier permeability. Toxicity assessments suggest low risk profiles, making it a candidate for further development in clinical settings .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound?

The synthesis involves multi-step reactions, often starting with coupling aromatic amines or thiazole derivatives. Key steps include:

- Amide bond formation : Reacting isoindole-5-carboxylic acid derivatives with 5-methyl-1,3-thiazol-2-amine under coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Cyclization : Intramolecular cyclization to form the 1,3-dioxo-isoindole core, typically using acid catalysts (e.g., acetic acid under reflux) .

- Functionalization : Introduction of the 2-methoxyethyl group via nucleophilic substitution or alkylation, requiring polar aprotic solvents (e.g., DMSO) and bases (e.g., K₂CO₃) . Purification often involves recrystallization from ethanol-DMF mixtures or column chromatography .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

Critical techniques include:

- ¹H/¹³C NMR : Resolve proton environments (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, thiazole protons at δ 7.0–7.5 ppm) and confirm carbon backbone .

- IR spectroscopy : Validate carbonyl stretches (1,3-dioxo groups at ~1700–1750 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

- Elemental analysis : Ensure stoichiometric agreement (±0.4% for C, H, N) .

- Melting point : Assess purity (sharp melting range within 2°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and theoretical spectroscopic data?

Discrepancies in NMR or elemental analysis may arise from residual solvents, hydration, or tautomerism. Strategies include:

Q. What computational approaches predict the compound’s binding affinity to biological targets?

Molecular docking and dynamics simulations are key:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonds between the carboxamide group and active-site residues .

- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) in GROMACS .

- Pharmacophore mapping : Identify critical moieties (e.g., thiazole ring for hydrophobic interactions) .

Q. How can reaction yields be optimized for large-scale synthesis?

Key variables to optimize:

- Catalyst screening : Test Pd/C (hydrogenation) or CuI (click chemistry) for coupling steps .

- Solvent effects : Compare DMF (high polarity) vs. dioxane (low polarity) for amide bond formation .

- Temperature control : Reflux (~100°C) for cyclization vs. room temperature for alkylation .

- Real-time monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track reaction progress .

Q. What intermediates are critical in the synthesis, and how are they characterized?

Key intermediates include:

- N-(5-Methyl-1,3-thiazol-2-yl)-1,3-dioxo-isoindole-5-carboxylic acid : Confirmed via IR (amide C=O) and ¹³C NMR (carbonyl carbons at ~165 ppm) .

- 2-(2-Methoxyethyl)-1,3-dioxo-isoindole : Validated by ¹H NMR (methoxy singlet at δ 3.3 ppm and ethylene protons at δ 3.5–4.0 ppm) .

- Protected thiazole intermediates : Characterized via HRMS and elemental analysis .

Q. How does solvent choice impact regioselectivity in cyclization reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states favoring intramolecular cyclization, while protic solvents (e.g., ethanol) may promote side reactions. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.